2-Trifluoromethylcycloheptanone
Overview
Description
2-Trifluoromethylcycloheptanone is a cyclic ketone characterized by the presence of a trifluoromethyl group attached to the cycloheptanone ring. This compound is known for its versatility and wide range of applications in various fields, including medical, environmental, and industrial research.
Mechanism of Action
Target of Action
It is known that trifluoromethyl groups are often used in pharmaceuticals due to their unique properties . They can affect the pKa value of nearby functional groups, which can influence the interaction with biological targets .
Mode of Action
Trifluoromethyl groups are known to exhibit various pharmacological activities . For instance, fluoxetine, a drug containing a trifluoromethyl group, blocks the reuptake of serotonin by inhibiting the reuptake transporter protein, thereby preventing inflammation .
Biochemical Pathways
Compounds containing trifluoromethyl groups can influence a variety of biochemical processes .
Pharmacokinetics
The pharmacokinetics of other trifluoromethyl-containing compounds have been investigated .
Result of Action
Trifluoromethyl groups can have a significant impact on the properties of pharmaceutical compounds, influencing their efficacy and safety .
Action Environment
The properties of trifluoromethyl groups can be influenced by various factors, including ph, temperature, and the presence of other chemical groups .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Trifluoromethylcycloheptanone typically involves the reaction of 2,2,2-Trifluoroethylamine hydrochloride with Cyclohexanone . The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve continuous flow strategies that streamline the synthesis process. These methods utilize readily available organic precursors in combination with cesium fluoride as the primary fluorine source, enabling the rapid generation of trifluoromethyl-containing compounds .
Chemical Reactions Analysis
Types of Reactions: 2-Trifluoromethylcycloheptanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or nucleophiles can be employed under appropriate conditions.
Major Products: The major products formed from these reactions include trifluoromethyl-substituted alcohols, carboxylic acids, and other functionalized derivatives .
Scientific Research Applications
2-Trifluoromethylcycloheptanone has numerous applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of various fluorinated compounds, which are important in medicinal chemistry and materials science.
Biology: The compound is used in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Its derivatives are explored for their potential therapeutic properties, including antiviral and anticancer activities.
Industry: The compound is utilized in the production of agrochemicals and other industrial products.
Comparison with Similar Compounds
- 2-Trifluoromethylcyclohexanone
- 2-Trifluoromethylcyclopentanone
- 2-Trifluoromethylcyclooctanone
Comparison: 2-Trifluoromethylcycloheptanone is unique due to its seven-membered ring structure, which imparts distinct chemical and physical properties compared to its six-membered and five-membered ring analogs. The larger ring size can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for specific applications .
Properties
IUPAC Name |
2-(trifluoromethyl)cycloheptan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11F3O/c9-8(10,11)6-4-2-1-3-5-7(6)12/h6H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXIFKBPXGOUFOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(=O)CC1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11F3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20479456 | |
Record name | 2-Trifluoromethylcycloheptanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20479456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60719-13-3 | |
Record name | 2-Trifluoromethylcycloheptanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20479456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(trifluoromethyl)cycloheptan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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